Hexafluoroglutaric anhydride

Catalog No.
S704110
CAS No.
376-68-1
M.F
C5F6O3
M. Wt
222.04 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexafluoroglutaric anhydride

CAS Number

376-68-1

Product Name

Hexafluoroglutaric anhydride

IUPAC Name

3,3,4,4,5,5-hexafluorooxane-2,6-dione

Molecular Formula

C5F6O3

Molecular Weight

222.04 g/mol

InChI

InChI=1S/C5F6O3/c6-3(7)1(12)14-2(13)4(8,9)5(3,10)11

InChI Key

IHYAGCYJVNHXCT-UHFFFAOYSA-N

SMILES

C1(=O)C(C(C(C(=O)O1)(F)F)(F)F)(F)F

Canonical SMILES

C1(=O)C(C(C(C(=O)O1)(F)F)(F)F)(F)F

Hexafluoroglutaric anhydride is a chemical compound with the molecular formula C5F6O3C_5F_6O_3 and a molecular weight of approximately 222.04 g/mol. It is characterized by its unique structure, which includes six fluorine atoms attached to a glutaric acid backbone in an anhydride form. This compound is typically a colorless to pale yellow liquid and exhibits significant reactivity due to the presence of fluorine atoms, which enhance its electrophilic properties.

Organic Synthesis:

  • Acylation Agent: Hexafluoroglutaric anhydride functions as a dehydrating agent, readily forming carboxylic acid anhydrides when reacted with carboxylic acids. This property makes it valuable for synthesizing various organic compounds, including pharmaceuticals, agrochemicals, and specialty materials. Source: Sigma-Aldrich product page, Hexafluoroglutaric anhydride 97%:

Fluorine Chemistry:

  • Fluorination Reagent: Due to the presence of multiple fluorine atoms, hexafluoroglutaric anhydride can act as a mild fluorinating agent. Researchers are exploring its potential for introducing fluorine atoms into complex organic molecules, potentially leading to new materials with unique properties. Source: American Chemical Society, Chemical & Engineering News

Material Science:

  • Precursor for Functional Materials: The unique chemical properties of hexafluoroglutaric anhydride, particularly its thermal stability and resistance to harsh chemicals, make it a potential precursor for the synthesis of functional materials. Researchers are investigating its use in developing new polymers, coatings, and lubricants with improved performance. Source: ScienceDirect, Journal of Fluorine Chemistry

Biomedical Research:

  • Limited Applications: Currently, the use of hexafluoroglutaric anhydride in biomedical research is limited. However, some studies have explored its potential as a modifier of biomolecules, such as proteins, to improve their stability or function. Further research is needed to fully understand its potential in this field. Source: National Institutes of Health, PubChem database entry for Hexafluoroglutaric anhydride
, particularly with nucleophiles. It can react with alcohols and amines to form esters and amides, respectively. One notable reaction involves its interaction with acid chlorides in the presence of pyridine, which leads to the formation of trifluoromethylketones, showcasing its utility in organic synthesis . Additionally, hexafluoroglutaric anhydride can undergo hydrolysis, yielding hexafluoroglutaric acid.

Hexafluoroglutaric anhydride can be synthesized through several methods:

  • Fluorination of Glutaric Anhydride: This involves the introduction of fluorine atoms into the glutaric anhydride structure using fluorinating agents.
  • Reactions with Fluoroacids: The compound can also be synthesized by reacting glutaric acid derivatives with strong fluorinating agents under controlled conditions.
  • One-Pot Reactions: Recent studies have demonstrated that hexafluoroglutaric anhydride can be produced in one-pot reactions involving multiple reagents .

Hexafluoroglutaric anhydride is utilized in various applications:

  • Organic Synthesis: It serves as a reagent for synthesizing fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
  • Polymer Chemistry: This compound can be used to modify polymers, enhancing their properties through fluorination.
  • Material Science: Its unique properties make it suitable for developing advanced materials with specific functionalities.

Interaction studies involving hexafluoroglutaric anhydride primarily focus on its reactivity with nucleophiles and electrophiles in organic synthesis. The compound's ability to form stable adducts with various nucleophiles makes it a valuable tool in synthetic chemistry. Additionally, studies have explored its interactions in polymer matrices, where it can influence ionic conductivity and other material properties .

Similar Compounds: Comparison

Hexafluoroglutaric anhydride shares similarities with several other fluorinated compounds. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Hexafluoropropylene oxideC3F6OC_3F_6OUsed in polymer production; less reactive than hexafluoroglutaric anhydride.
Trifluoroacetic anhydrideC3F3O2C_3F_3O_2Stronger electrophile; commonly used in peptide synthesis.
Perfluorobutyric acidC4F8OC_4F_8OMore stable; used in various industrial applications but less versatile than hexafluoroglutaric anhydride.

Hexafluoroglutaric anhydride stands out due to its higher reactivity stemming from the presence of multiple fluorine atoms and its ability to participate in diverse organic reactions.

XLogP3

1.7

Boiling Point

72.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (13.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (86.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

376-68-1

Wikipedia

Perfluoroglutaric anhydride

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-15

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